molecular formula C11H24O B1581812 3-Undecanol CAS No. 6929-08-4

3-Undecanol

Cat. No. B1581812
Key on ui cas rn: 6929-08-4
M. Wt: 172.31 g/mol
InChI Key: HCARCYFXWDRVBZ-UHFFFAOYSA-N
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Patent
US04587351

Procedure details

Forty grams (0.2 mol) of 3,3-dimethyl-1,5-dioxaspiro<5.5>undecan-9-ol were dissolved in 400 ml of acetonitrile, and 23.5 g of sodium bicarbonate was added thereto with stirring. Next, 40.0 g of silica gel (MCB Grade 62 60-200 mesh) was added to the mixture, which was followed by the addition of 40.0 g (0.28 mol) of calcium hypochlorite (Fisher Chemical Company) portionwise over a period of 90 seconds. The reaction mixture was stirred at 23.5° C. for one hour and then heated slowly to 28.5° C., and the reaction mixture was stirred overnight. The mixture was filtered into a stirring solution of 8.0 g of sodium bicarbonate in 80 ml of water. The flask was rinsed with 200 ml of toluene and the filtrate was stirred for 90 minutes. The mixture was partially evaporated under reduced pressure and 400 ml of toluene was added thereto. The organic phase was washed with 100 ml of a saturated aqueous sodium chloride solution containing 5.0 g of sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate. The volatiles were removed under reduced pressure and the residue was held under vacuum for about 60 hours. A total of 38.56 g of 3,3-dimethyl-1,5-dioxaspiro<5.5>-undecan-9-one was obtained having a purity of 93.7% by gas chromatographic analysis (97.2% crude yield). The compound was stored in a solution of 3.55 g of sodium bicarbonate in 200 ml methylene chloride in a sealed bottle.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]([OH:12])[CH2:10][CH3:11].C(=O)(O)[O-].[Na+].Cl[O-].[Ca+2].Cl[O-]>C(#N)C>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH3:11] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCC(CC)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28.5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Next, 40.0 g of silica gel (MCB Grade 62 60-200 mesh) was added to the mixture, which
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 23.5° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered into a stirring solution of 8.0 g of sodium bicarbonate in 80 ml of water
WASH
Type
WASH
Details
The flask was rinsed with 200 ml of toluene
STIRRING
Type
STIRRING
Details
the filtrate was stirred for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The mixture was partially evaporated under reduced pressure and 400 ml of toluene
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic phase was washed with 100 ml of a saturated aqueous sodium chloride solution
ADDITION
Type
ADDITION
Details
containing 5.0 g of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
CCCCCCCCC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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